molecular formula C12H18N2 B1366491 (1-Phenylpiperidin-4-YL)methanamine CAS No. 170353-35-2

(1-Phenylpiperidin-4-YL)methanamine

Cat. No.: B1366491
CAS No.: 170353-35-2
M. Wt: 190.28 g/mol
InChI Key: KOBWFEXXYDXJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenylpiperidin-4-yl)methanamine is a piperidine-derived compound featuring a phenyl group attached to the piperidine nitrogen and an aminomethyl substituent at the 4-position. The phenylpiperidine scaffold is privileged in medicinal chemistry due to its conformational flexibility and ability to interact with diverse biological targets .

Properties

IUPAC Name

(1-phenylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h1-5,11H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBWFEXXYDXJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301957
Record name 1-Phenyl-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170353-35-2
Record name 1-Phenyl-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170353-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylpiperidin-4-YL)methanamine typically involves the reaction of piperidine with benzylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: (1-Phenylpiperidin-4-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Phenylpiperidin-4-YL)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenylpiperidin-4-YL)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Key Observations :

  • Phenyl vs.
  • Benzoyl Derivatives : The benzoyl group introduces a ketone, increasing polarity and metabolic stability .
  • Halogenated Analogs : Fluorine or chlorine substituents optimize lipophilicity and target affinity (e.g., 3-fluorobenzoyl in ).

Table 1: Receptor Binding and Selectivity Profiles

Compound Primary Target Ki/EC₅₀ (nM) Selectivity Over Other Receptors Reference
(9-Ethyl-9H-carbazol-3-yl)methanamine Dopamine D3R 144.7 >100-fold selectivity over D2R
1-(1-Benzoylpiperidin-4-yl)methanamine Serotonin 5-HT1A <10 >1000-fold vs. α1, D2, 5-HT2A, H1, M1
Quinoline-3-carboxamide analogs Dopamine D3R 85.7 Moderate D3R/D2R selectivity

Key Findings :

  • Dopamine D3R Selectivity : Carbazole-based methanamines (e.g., (9-ethyl-9H-carbazol-3-yl)methanamine) exhibit superior D3R selectivity due to extended linker chains and carbazole π-π interactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Solubility (mg/mL) logP Metabolic Stability (t₁/₂, min) CNS-MPO Score Reference
1-(1-Benzoylpiperidin-4-yl)methanamine >10 2.8 >60 (human liver microsomes) 4.5/6
(1-(3-Fluorobenzoyl)piperidin-4-yl)methanamine N/A 3.1 Stable (no CYP3A4 inhibition) N/A

Key Insights :

  • CNS Penetration : High CNS-MPO scores (e.g., 4.5/6 for benzoyl derivatives) correlate with favorable blood-brain barrier permeability .
  • Metabolic Stability : Benzoyl and fluorinated analogs resist CYP450-mediated degradation, enhancing oral bioavailability .

Biological Activity

(1-Phenylpiperidin-4-YL)methanamine, also known as 1-phenyl-4-piperidinylmethanamine, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and enzymes.

Key Mechanisms:

  • Formation of Formaldehyde : In acidic environments, this compound hydrolyzes to produce formaldehyde, which exhibits broad-spectrum antimicrobial activity by denaturing proteins and nucleic acids in bacteria.
  • Neurotransmitter Modulation : The compound influences neurotransmitter metabolism by acting as a substrate for enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), thereby affecting levels of dopamine, norepinephrine, and serotonin in the brain.
  • Cell Signaling Alteration : It modulates cell signaling pathways through interactions with G-protein coupled receptors (GPCRs), leading to changes in gene expression and cellular function.

The compound's biochemical properties are pivotal for its biological activity:

PropertyDescription
Target Enzymes MAO, COMT
Cellular Effects Alters gene expression and cell signaling pathways
pH Dependency Most effective in acidic environments for hydrolysis to formaldehyde

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of derivatives related to this compound. For instance, derivatives with specific substituents demonstrated significant growth inhibition across various cancer cell lines.

Case Study Findings:

  • Compounds 5a and 5d : Showed promising mean growth inhibition percentages against several cancer cell lines, including melanoma and renal cancer cells. These compounds were further tested for median inhibitory concentration (IC50) values, indicating their potential as anticancer agents .
Cancer Cell LineMean % Growth Inhibition at 10 µM
SK-MEL-5 (Melanoma)87.6
786-0 (Renal)90.2
MDA-MB-468 (Breast)116.6

Pharmacokinetics

This compound is well absorbed in the gastrointestinal tract and is excreted primarily through urine. Its pharmacokinetic profile suggests it can effectively reach its targets within biological systems.

Therapeutic Applications

The compound's potential therapeutic applications are extensive:

  • Neurological Disorders : Ongoing research is exploring its use in developing new drugs targeting conditions like depression and anxiety due to its influence on neurotransmitter systems.
  • Antimicrobial Agents : The production of formaldehyde positions it as a candidate for developing urinary tract antiseptics similar to methenamine.
  • Cancer Treatment : The antiproliferative properties of derivatives indicate potential applications in oncology for treating various cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Phenylpiperidin-4-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Phenylpiperidin-4-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.